molecular formula C8H5FN2O B13003333 1(2H)-Phthalazinone, 8-fluoro- CAS No. 23928-53-2

1(2H)-Phthalazinone, 8-fluoro-

Cat. No.: B13003333
CAS No.: 23928-53-2
M. Wt: 164.14 g/mol
InChI Key: CXOKUCQMCZWKAI-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 8-fluoro- is a fluorinated derivative of phthalazinone, a heterocyclic compound containing a nitrogen atom within a six-membered ring structure. The incorporation of a fluorine atom at the 8th position enhances its chemical and biological properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1(2H)-Phthalazinone, 8-fluoro- can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate can yield the desired compound through a cyclization process . The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.

Industrial Production Methods: Industrial production of 1(2H)-Phthalazinone, 8-fluoro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Phthalazinone, 8-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinone, 8-fluoro- involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to target proteins, leading to inhibition of enzyme activity or modulation of signaling pathways. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

    1(2H)-Phthalazinone: The non-fluorinated parent compound.

    8-Chloro-1(2H)-Phthalazinone: A chlorinated derivative with similar properties.

    8-Bromo-1(2H)-Phthalazinone: A brominated derivative with comparable reactivity.

Uniqueness: 1(2H)-Phthalazinone, 8-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .

Properties

CAS No.

23928-53-2

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

8-fluoro-2H-phthalazin-1-one

InChI

InChI=1S/C8H5FN2O/c9-6-3-1-2-5-4-10-11-8(12)7(5)6/h1-4H,(H,11,12)

InChI Key

CXOKUCQMCZWKAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NN=C2

Origin of Product

United States

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